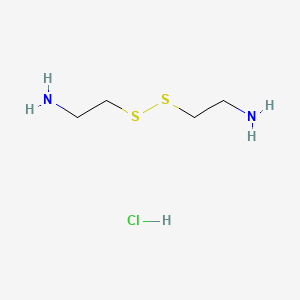

Cystamine hydrochloride

Description

Historical Context of Chemical Discovery and Early Research Interest

The foundational chemistry of cystamine (B1669676) is linked to the amino acid cystine. Cystamine is formed through the decarboxylation of cystine when heated. wikipedia.org The more stable dihydrochloride (B599025) salt can be synthesized through various methods, including processes that start from ethanolamine (B43304) and proceed through several intermediates. google.comgoogle.com

Early scientific interest in cystamine and its hydrochloride salt was significantly driven by the search for radioprotective agents. wikipedia.orgfrontiersin.org Studies identified these compounds as effective in mitigating some effects of ionizing radiation. nih.govchemicalbook.com Research demonstrated that cystamine could offer a degree of protection against radiation-induced damage, which established its place in early radiobiology studies and led to its inclusion in civil defense medical kits in some countries. wikipedia.orgmdpi.com This initial focus on radioprotection paved the way for broader investigations into its biochemical and cellular effects.

Chemical Relationship of Cystamine Hydrochloride to Cysteamine (B1669678) and its Biological Significance

Chemically, cystamine is the disulfide dimer formed from the oxidation of two molecules of cysteamine (2-aminoethanethiol). wikipedia.orgresearchgate.net this compound, upon entering a reducing biological environment such as the cell's cytoplasm, is readily converted into two molecules of its constituent aminothiol (B82208), cysteamine. mdpi.comnih.gov This conversion is a critical aspect of its biological activity, as cysteamine is often considered the primary active metabolite responsible for many of cystamine's observed effects in vivo. mdpi.com

The biological significance of this relationship is profound. Cysteamine is an endogenous compound derived from the degradation of coenzyme A and is a precursor to the neurotransmitter hypotaurine (B1206854). nih.govwikipedia.org The cystamine-cysteamine redox couple plays a role in cellular oxidative stress management. nih.govresearchgate.net Cysteamine can act as a potent antioxidant by increasing intracellular levels of cysteine and, consequently, glutathione (B108866), a major cellular antioxidant. frontiersin.org This dynamic conversion allows this compound to serve as a delivery agent for cysteamine, influencing cellular redox status and interacting with a variety of biological targets that are susceptible to thiol-disulfide exchange reactions. wikipedia.orgmdpi.com

| Property | Cystamine | Cysteamine |

|---|---|---|

| Chemical Formula | C4H12N2S2 wikipedia.org | C2H7NS wikipedia.org |

| Molar Mass | 152.28 g/mol wikipedia.org | 77.15 g/mol wikipedia.org |

| Structure | Disulfide (oxidized form) medchemexpress.com | Thiol (reduced form) nih.gov |

| Appearance | Colorless oil wikipedia.org | White, water-soluble solid wikipedia.org |

| Key Relationship | Cystamine is the oxidized dimer of cysteamine. In a reducing environment, one molecule of cystamine yields two molecules of cysteamine. mdpi.com |

Overview of Key Research Trajectories and Academic Domains Investigating this compound

The investigation of this compound has expanded significantly from its early focus on radiobiology into numerous academic and research domains. Its ability to modulate fundamental cellular processes has made it a valuable tool in various fields.

Key research areas include:

Neuroscience and Neurodegenerative Diseases: A major trajectory for cystamine research is in the context of neurodegenerative disorders like Huntington's and Parkinson's diseases. researchgate.netnih.gov Studies in animal models suggest it has neuroprotective and even neurorestorative properties. nih.gov The mechanisms under investigation include the inhibition of the enzyme transglutaminase, which is implicated in protein aggregation, and the ability to increase levels of brain-derived neurotrophic factor (BDNF). frontiersin.orgresearchgate.netcaymanchem.com

Enzyme Inhibition: this compound is widely studied as an inhibitor of tissue transglutaminase (TGase). caymanchem.comresearchgate.net It is believed to act by promoting the oxidation of cysteine residues on the enzyme. researchgate.net Its reduced form, cysteamine, can act as a competitive substrate for the enzyme. nih.gov Additionally, cystamine has been shown to inhibit other enzymes, such as caspase-3, which is involved in apoptosis. medchemexpress.com

Material Science and Drug Delivery: In the field of biotechnology and material science, this compound is used as a versatile chemical agent. It serves as a crosslinking agent in the development of polymer hydrogels and for functionalizing nanoparticles intended for siRNA and DNA delivery. wikipedia.org Its disulfide bond is particularly useful as it can be cleaved under the reducing conditions found inside cells, allowing for the controlled release of therapeutic agents. rsc.org

Antimicrobial Research: Recent studies have explored the antimicrobial properties of cystamine and cysteamine. Research shows they can increase the sensitivity of bacteria, such as Pseudomonas aeruginosa, to reactive oxygen and nitrogen species, thereby undermining the pathogen's defenses. nih.govasm.org

Dermatology and Cosmetics: The compound is being investigated for its depigmenting properties. patsnap.com Research indicates its potential use in formulations to treat hyperpigmentation disorders by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.netresearchandmarkets.com

| Research Domain | Focus of Investigation | Key Research Findings |

|---|---|---|

| Neuroscience | Neuroprotection in Huntington's and Parkinson's disease models. frontiersin.orgnih.gov | Demonstrates neuroprotective and neurorestorative effects in animal models; increases brain levels of BDNF. nih.govcaymanchem.com |

| Enzymology | Inhibition of enzymes like transglutaminase (TGase) and caspase-3. nih.govmedchemexpress.com | Acts as an inhibitor of TGase and shows inhibitory activity against caspase-3. medchemexpress.comcaymanchem.com |

| Material Science | Use as a crosslinking agent and in drug delivery systems. wikipedia.orgchemimpex.com | Used to create polymer hydrogels and to functionalize nanoparticles for controlled release applications. wikipedia.orgrsc.org |

| Microbiology | Antimicrobial and antibiofilm activity. nih.gov | Potentiates the effects of antibiotics and weakens bacterial defenses against oxidative stress. nih.govasm.org |

| Dermatology | Treatment of hyperpigmentation. patsnap.comresearchgate.net | Inhibits melanin synthesis and tyrosinase activity, showing potential as a skin depigmenting agent. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULDEVQACXJZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169152 | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56-17-7, 17173-68-1, 1072-22-6 | |

| Record name | Cystamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Cystamine Hydrochloride

Established Chemical Synthesis Routes for Cystamine (B1669676) Hydrochloride

The synthesis of cystamine and its subsequent conversion to the hydrochloride salt can be achieved through several established chemical routes. These methods range from the decarboxylation of amino acid precursors to more complex polymerization techniques for creating cystamine-based compounds.

Cystamine is an organic disulfide that can be formed through the decarboxylation of cystine. wikipedia.org This type of reaction, which removes a carboxyl group and releases carbon dioxide, is a fundamental process in organic chemistry. wikipedia.org While the decarboxylation of simple carboxylic acids is often slow, the reaction is facilitated in amino acids. wikipedia.orgmasterorganicchemistry.com

The decarboxylation of amino acids can be catalyzed by various factors. Pyridoxal phosphate (B84403) is a common cofactor that promotes the decarboxylation of amino acids in biological systems. wikipedia.org In synthetic chemistry, transition metal salts, particularly copper compounds, can facilitate the process via carboxylate complex intermediates. wikipedia.org Another approach involves heating the amino acid in the presence of a high-boiling point ketone or aldehyde catalyst, such as 2-cyclohexene-1-one or isophorone, at temperatures between 140°C and 240°C. google.com The reaction proceeds through the formation of an intermediate that readily loses CO2. masterorganicchemistry.com

| Catalyst/Method | Substrate Type | Key Features |

| Ketone/Aldehyde Catalysts | Amino Acids | Utilizes high-boiling point catalysts (e.g., 2-cyclohexene-1-one) at elevated temperatures (170°C to 210°C). google.com |

| Transition Metal Salts | Aryl Carboxylates, Amino Acids | Facilitates decarboxylation via the formation of metal carboxylate complexes. wikipedia.org |

| Heat (Pyrolysis) | Cystine | Direct heating of cystine results in its decarboxylation to form cystamine. wikipedia.org |

| Pyridoxal Phosphate (PLP) | Amino Acids | A biologically relevant cofactor that forms a Schiff-base intermediate, promoting decarboxylation. wikipedia.orgacs.org |

Cystamine's disulfide bond and terminal amine groups make it a valuable monomer for polymerization. Oxidative polymerization is a key technique used to synthesize cystamine-based polymers. This process typically involves the oxidation of thiol (-SH) groups to form disulfide (-S-S-) bonds, which constitute the backbone of the resulting polymer.

In one method, a dithiol monomer, N1,N6-bis(2-mercaptoethyl)adipamide, is synthesized and then undergoes oxidative polymerization to form a linear polymer (LP1). mdpi.comnih.govnih.gov The disappearance of the free thiol peak in the IR spectrum confirms the successful polymerization through disulfide bond formation. mdpi.comnih.gov This technique can be used to create a variety of oxidized species, from cyclic monomers and dimers to high-molecular-weight polypeptides. researchgate.net

Cystamine dihydrochloride (B599025) serves as a crucial reagent for creating disulfide cross-links in synthetic DNA strands. sigmaaldrich.com These reversible cross-links are valuable for studying nucleic acid-protein interactions and for constructing stabilized DNA nanostructures. The synthesis involves incorporating a monomer with a thiol group, which can then be oxidized to form a disulfide bridge with another thiol group on a different molecule or within the same molecule. ichb.pl

The process can be achieved by combining phosphoramidite (B1245037) and H-phosphonate chemistries. ichb.pl An alternative approach involves creating a 5'-SS-monophosphorodithio link [-OP(=O)-O–-SS-CH2-] which mimics the natural phosphodiester linkage in both size and charge. nih.gov This linkage is effective for crosslinking with cysteine residues in proteins via thiol-disulfide exchange. nih.gov An automated solid-phase synthesis method has also been developed, using monomers with a thiosulfonate group as an activated precursor to build oligo(disulfide) chains. researchgate.net

Strategies for Chemical Modification and Derivatization of Cystamine Hydrochloride

The chemical structure of this compound allows for its use as a modifying agent to introduce specific functionalities onto other molecules and materials. Its primary amines can react with various electrophiles, while the disulfide bond can be cleaved to generate reactive thiol groups.

Poly(glycidyl methacrylate) (PGMA) microspheres are versatile materials used in chromatography and biomedicine. rsc.org Cystamine dihydrochloride is employed to functionalize these microspheres by introducing sulfhydryl (-SH) groups. sigmaaldrich.com This modification enhances their utility, for example, in the fabrication of silver nanoparticles. sigmaaldrich.com

The functionalization process occurs in two main steps. First, the epoxy groups on the surface of the PGMA microspheres react with the primary amine groups of cystamine. This covalently attaches the cystamine molecule to the polymer surface. In the second step, the disulfide bond of the attached cystamine is reduced, cleaving the -S-S- link and generating two free sulfhydryl groups on the microsphere surface. This method provides a straightforward way to create thiol-functionalized polymeric materials. d-nb.info

| Step | Reaction | Purpose |

| 1. Amination | The amine groups of cystamine react with the epoxide rings of PGMA. | To covalently attach cystamine to the microsphere surface. sigmaaldrich.comrsc.org |

| 2. Reduction | The disulfide bond of the attached cystamine is cleaved using a reducing agent. | To generate free, reactive sulfhydryl (-SH) groups on the functionalized microspheres. sigmaaldrich.com |

The disulfide bond in cystamine is susceptible to cleavage in a reducing environment, a property that is exploited in the design of "smart" redox-sensitive polymers. These polymers are stable under normal physiological conditions but can be degraded in environments with a low redox potential, such as the colon or intracellular compartments. mdpi.comnih.gov

Several synthetic strategies are used to create these advanced polymers. One approach is the Schotten-Bauman reaction, where cystamine dihydrochloride is reacted with diacyl chlorides like adipoyl chloride or trimesoyl chloride to form linear or cross-linked polyamides, respectively. mdpi.comnih.gov This interfacial polymerization method can yield polymers with distinct morphologies, from less porous structures to hollow microcapsules. mdpi.com These materials have significant potential in research applications, particularly for targeted drug delivery, where the polymer carrier is designed to release its payload in response to specific biological redox triggers. mdpi.comnih.govbohrium.com

Development of Deuterium-Labeled Cystamine Derivatives for Mechanistic Elucidation

The replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), is a powerful strategy in medicinal chemistry and pharmacology for investigating reaction mechanisms, metabolic pathways, and the kinetic isotope effect (KIE). clearsynth.comacs.org Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This mass difference can alter the rates of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in drug metabolism. nih.govcdnsciencepub.com By selectively placing deuterium atoms at sites of metabolic vulnerability, researchers can gain valuable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties, and elucidate the mechanisms of both its therapeutic action and its degradation. clearsynth.comacs.org

In the context of cystamine, deuteration has been explored as a method to probe its metabolic fate and enhance its therapeutic profile by mitigating the formation of undesirable metabolites. acs.org A notable application is in addressing the generation of dimethyl sulfide (B99878) (DMS), a noxious volatile metabolite that contributes to halitosis and body odor, which can affect patient quality of life. acs.org

Detailed research has led to the synthesis of specific deuterium-labeled cystamine derivatives to investigate these metabolic pathways. acs.org The synthetic approach for creating d₂- and d₄-cystamine derivatives involves a multi-step process, which is outlined below:

Reduction with Deuteride (B1239839) Reagents : The synthesis begins with the reduction of an appropriate aldehyde or ester precursor. This is achieved using powerful deuteride-donating agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce the deuterium atoms and form the corresponding deuterated alcohols. acs.org

Tosylation : The resulting deuterated alcohols undergo a tosylation reaction, converting the hydroxyl group into a better leaving group (tosylate) for the subsequent nucleophilic substitution. acs.org

Thioacetate (B1230152) Substitution : The tosylated intermediate is then treated with potassium thioacetate. This step involves the substitution of the tosylate group with a thioacetate group, which is a protected form of the required thiol. acs.org

Hydrolysis and Oxidation : In a one-pot reaction, the thioester group is hydrolyzed to yield the free thiol (deuterated cysteamine). This is immediately followed by an iodine-mediated oxidation, which couples two molecules of the thiol to form the desired disulfide bond of the cystamine derivative. acs.org

Deprotection : The final step involves the removal of any protecting groups (such as a Boc group on the nitrogen) under acidic conditions to yield the final deuterated cystamine derivatives as hydrochloride salts. acs.org

Table 1: Deuterium-Labeled Cystamine Derivatives and Their Application in Mechanistic Studies

| Derivative Name | Structure | Purpose of Deuteration for Mechanistic Elucidation |

|---|---|---|

| d₂-Cystamine | d₂-derivative of cystamine acs.org | To study the kinetic isotope effect on metabolic pathways and investigate its impact on anti-inflammatory and anti-fibrotic activities. acs.org |

This table is interactive. Click on the headers to sort the data.

Biochemical and Molecular Mechanisms of Action of Cystamine Hydrochloride

Thiol-Disulfide Exchange Mechanisms and Metabolic Conversion

The initial and crucial step in the mechanism of action of cystamine (B1669676) involves its conversion into its active form through thiol-disulfide exchange reactions within the cellular environment.

Cystamine is a disulfide that, within the reducing intracellular environment, is readily converted to its corresponding aminothiol (B82208), cysteamine (B1669678). researchgate.netcystinosis.org This reduction is a facile reaction catalyzed by thiol-bearing compounds, with glutathione (B108866) (GSH) playing a significant role due to its high intracellular concentration. cystinosis.orgresearchgate.net The thiol-disulfide interchange reactions involve the transfer of reducing equivalents from molecules like glutathione to cystamine, breaking its disulfide bond and releasing two molecules of cysteamine. researchgate.net This metabolic conversion is critical, as many of the subsequent biological effects attributed to cystamine are, in fact, mediated by cysteamine. cystinosis.org The process is so efficient that cystamine is rapidly reduced upon entering the plasma and cells. researchgate.net Furthermore, treatment with cystamine can lead to a significant increase in the levels of the antioxidant glutathione, enhancing the cell's capacity to counteract oxidative stress. nih.gov

The metabolic interconversion pathway illustrates the central role of this reduction:

Reaction 1: Cystamine + RSH (e.g., Glutathione) → Cysteamine + Mixed Disulfide researchgate.net

Reaction 2: The resulting mixed disulfide is further reduced by another thiol to release a second cysteamine molecule. researchgate.net

Reaction 3: Cysteamine can also react with cystine, reducing it to cysteine and forming a cysteine-cysteamine mixed disulfide. researchgate.net This cysteine can then be used for glutathione synthesis. researchgate.net

Following its formation, cysteamine can traverse cellular compartments, including lysosomes. Its interaction within the lysosomal lumen is particularly significant in the context of lysosomal storage disorders like cystinosis, which is characterized by the accumulation of cystine. biorxiv.orgresearchgate.net Cystinosin, the lysosomal cystine transporter, is defective in this disease, leading to cystine buildup. biorxiv.orgnih.gov

Cysteamine enters the lysosome, where it reacts with the accumulated cystine. researchgate.netpnas.org This reaction breaks the disulfide bond of cystine, producing one molecule of cysteine and one molecule of a cysteine-cysteamine mixed disulfide. researchgate.net These products can then be exported from the lysosome via distinct pathways, effectively clearing the stored cystine. researchgate.net

Cysteine Efflux: The newly formed cysteine can exit the lysosome through its specific transporter. researchgate.net

Mixed Disulfide Efflux: The cysteine-cysteamine mixed disulfide structurally resembles the cationic amino acid lysine. pnas.org This molecular mimicry allows it to be transported out of the lysosome by the PQLC2 transporter, which functions as a lysosomal cationic amino acid exporter. researchgate.netpnas.org

This mechanism provides the molecular basis for the therapeutic action of cysteamine in depleting lysosomal cystine in cystinosis. pnas.org

Enzymatic and Protein Modulation by Cystamine Hydrochloride

Cystamine and its active metabolite, cysteamine, modulate the function of several key enzymes and proteins involved in diverse cellular processes, including protein cross-linking, apoptosis, and coagulation.

Cystamine is widely recognized as an inhibitor of tissue transglutaminase (TGM2), a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between proteins. researchgate.netnih.gov Aberrant TGM2 activity is implicated in the pathology of various diseases, including neurodegenerative disorders. nih.govbiologymedjournal.com

The inhibitory mechanism depends on whether the agent is cystamine or its reduced form, cysteamine, which is influenced by the local redox environment. researchgate.netresearchgate.net

Cystamine: This disulfide form can inactivate TGM2 through a disulfide-exchange reaction. nih.govbiologymedjournal.com It is proposed that cystamine promotes the oxidation of critical cysteine residues within the enzyme, potentially forming an allosteric disulfide bond that inhibits its activity. researchgate.netbiologymedjournal.com

Cysteamine: The aminothiol form acts as a competitive inhibitor. researchgate.netnih.gov By virtue of its primary amine group, cysteamine competes with the amine-containing substrates of TGM2 for the transamidation reaction, thereby blocking the enzyme's cross-linking activity. researchgate.net

The inhibition of TGM2 by cystamine has been shown to have potential therapeutic effects, such as delaying cellular senescence. pnas.org

Table 1: Research Findings on TGM2 Inhibition by Cystamine

| Finding | Observation | Reference |

|---|---|---|

| IC50 Value | The half-maximal inhibitory concentration (IC50) for TGM2 inhibition by cystamine is approximately 2.5 mM. | caymanchem.comcaymanchem.com |

| Mechanism | Cystamine inactivates TG2 via a disulfide-exchange reaction, while cysteamine is a competitive inhibitor. | researchgate.netnih.govbiologymedjournal.com |

| Cellular Effect | Inhibition of TGM2 activity by cystamine can delay the onset of cellular senescence. | pnas.org |

Beyond its effects on TGM2, cystamine also directly modulates the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This inhibition is significant as caspases, like transglutaminases, are thiol-dependent enzymes containing a critical cysteine residue in their active site. nih.govembopress.org

Studies have demonstrated that cystamine inhibits active recombinant caspase-3 in a concentration-dependent manner. nih.gov The mode of inhibition varies with concentration, being uncompetitive at lower concentrations and non-competitive at higher concentrations. nih.gov Importantly, this inhibitory effect on caspase-3 is independent of cystamine's action on TGM2. nih.gov The inhibition of caspase activity may contribute to the neuroprotective effects observed with cystamine administration in models of neurodegenerative diseases. nih.govcystinosisresearch.org

Table 2: Data on Caspase-3 Inhibition by Cystamine

| Parameter | Value/Observation | Reference |

|---|---|---|

| In Vitro IC50 | 23.6 µM for recombinant active caspase-3. | nih.gov |

| Inhibition Type | Uncompetitive at low concentrations, non-competitive at higher concentrations. | nih.gov |

| TGM2 Independence | Inhibition of caspase-3 occurs independently of any effects on TGM2 transamidating activity. | nih.gov |

| Cellular Process | Cystamine inhibits the activation of caspase-3 induced by various pro-apoptotic agents in situ. | nih.gov |

Research has revealed that cystamine preparations possess anticoagulant properties by directly inhibiting key enzymes in the coagulation cascade. nih.gov This activity is distinct from its well-documented inhibition of transglutaminases, which are also involved in stabilizing fibrin (B1330869) clots. nih.gov

Specifically, cystamine has been shown to inhibit the amidolytic activity of coagulation factor XIa (FXIa) and thrombin. nih.govplos.org At concentrations that effectively block fibrin cross-linking, cystamine also impairs plasma clot formation and reduces the generation of thrombin. nih.gov This demonstrates that cystamine's effects on coagulation are not solely due to TGM2 inhibition but also involve direct action on core coagulation factors. nih.gov These findings suggest that some biological effects previously attributed to the inhibition of transglutaminase activity by cystamine may need to be re-examined in light of its direct anticoagulant actions. nih.gov

Table 3: Effects of Cystamine on Coagulation Factors

| Factor | Effect of Cystamine | Implication | Reference |

|---|---|---|---|

| Factor XIa | Inhibits amidolytic activity. | Contributes to anticoagulant effect. | nih.govplos.org |

| Thrombin | Inhibits amidolytic activity and reduces generation. | Impairs clot formation. | nih.govplos.org |

| Fibrin Crosslinking | Inhibited by cystamine. | Weakens clot stability. | nih.govplos.org |

Interaction with Alkaline Phosphatase in Biochemical Systems

This compound's reduced form, cysteamine, demonstrates a notable interaction with alkaline phosphatase (APase), an enzyme crucial for various physiological processes. Research has shown that cysteamine can inhibit APase activity, particularly in the duodenum and jejunum. tandfonline.com This inhibition is selective, affecting villous cells while leaving crypt cells and tissue-nonspecific APase in the liver and kidney unaffected. tandfonline.com The mechanism of this inhibition has been characterized as a linear, 'noncompetitive' type, where cysteamine decreases the maximum reaction velocity (Vmax) without altering the substrate-binding affinity (Km). tandfonline.com

The inhibitory effect is highly dependent on pH, with the extent of inhibition of duodenal APase by cysteamine varying from 5% to 85% within a pH range of 7.5 to 10.5. tandfonline.com In the presence of cysteamine, the optimal pH for the enzyme's activity shifts from 9.6 to 9.3. tandfonline.com The inhibition is also concentration-dependent, with a determined inhibition constant (Ki) of 2.65 mM for duodenal villous cell APase. tandfonline.com It has been suggested that the differing susceptibility of APase in various tissues could be due to differences in cellular accumulation of cysteamine and submolecular variations of the enzyme itself. tandfonline.com While cysteamine inhibits APase, other related compounds like serine and glutathione have been shown to have no inhibitory effect on tissue-nonspecific alkaline phosphatase (TNAP). psu.edu

| Parameter | Observation | Source |

| Inhibition Type | Linear, noncompetitive | tandfonline.com |

| Effect on Vmax | Decreased to 46% (in vitro) and 15% (in vivo) of control | tandfonline.com |

| Effect on Km | No change | tandfonline.com |

| Inhibition Constant (Ki) | 2.65 mM (for duodenal villous cell APase) | tandfonline.com |

| pH Dependence | Inhibition varies from 5% to 85% between pH 7.5 and 10.5 | tandfonline.com |

| Optimal pH Shift | From 9.6 to 9.3 in the presence of cysteamine | tandfonline.com |

Influence on Oxidative Stress Pathways and Cellular Redox Homeostasis

Cystamine and its reduced form, cysteamine, play a significant role in the cellular defense against oxidative stress by modulating the glutathione system and directly scavenging harmful reactive species.

Mechanisms of Antioxidant Activity via Glutathione System Modulation

The antioxidant properties of cysteamine are closely linked to its ability to modulate the glutathione (GSH) system, a cornerstone of cellular redox homeostasis. nih.gov Cysteamine can increase the cellular thiol pool, which includes boosting the levels of glutathione, the body's primary endogenous antioxidant. nih.govresearchgate.net The availability of cysteine, a component of glutathione, is often the rate-limiting factor in its synthesis. mdpi.comnih.gov Cysteamine, by breaking the disulfide bond in cystine, can generate cysteine, thereby providing the necessary substrate for GSH production. researchgate.net

Studies in cultured cystinotic proximal tubular epithelial cells have demonstrated that cysteamine treatment not only normalizes cystine levels but also restores the glutathione redox status and increases total glutathione levels. nih.gov This suggests that a beneficial side effect of cysteamine is its ability to bolster the glutathione antioxidant system. nih.gov The enzymes involved in glutathione metabolism, such as glutathione peroxidase (GPx), are also influenced. In vitro studies have shown that cysteamine can increase the activity of GPx, an enzyme responsible for metabolizing hydrogen peroxide. researchgate.netresearchgate.net This modulation helps protect cells from oxidative damage. researchgate.net

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Beyond its indirect effects via the glutathione system, cysteamine is a potent direct scavenger of various reactive oxygen and nitrogen species (ROS/RNS). researchgate.net Its thiol group (-SH) is highly reactive and can directly neutralize damaging free radicals. researchgate.net Research has demonstrated that cysteamine effectively scavenges superoxide-free radicals and hydrogen peroxide. researchgate.net It is one of the few biomolecules capable of scavenging hydrogen peroxide directly. researchgate.net

Cysteamine also interacts with reactive nitrogen species. It can react with sodium nitrite (B80452) (NaNO2), particularly under acidic conditions, to form S-nitrosocysteamine, an S-nitrosothiol. researchgate.net This reaction is indicated by characteristic absorbance peaks at 333 and 545 nm. researchgate.net In contrast, its oxidized form, cystamine, does not react with NaNO2 under the same conditions. researchgate.net This direct scavenging activity contributes significantly to its protective effects against oxidative and nitrosative stress, preventing damage to lipids and proteins. researchgate.netresearchgate.net

Endogenous Production and Metabolism of Related Aminothiols

Cystamine and its active form, cysteamine, are endogenous aminothiols produced in mammalian cells. nih.govnih.gov The primary pathway for endogenous cysteamine production is the degradation of coenzyme A. nih.govcystinosis.org During this process, the membrane-associated enzyme pantetheinase, also known as vanin, catalyzes the hydrolysis of pantetheine (B1680023) to yield cysteamine and pantothenic acid (vitamin B5). nih.govmdpi.comrsc.org

Once produced, cysteamine is further metabolized. The principal route involves its oxidation to hypotaurine (B1206854) by the enzyme cysteamine dioxygenase. nih.govcystinosis.org Hypotaurine is subsequently oxidized to taurine. nih.govcystinosis.org When cysteamine is administered exogenously in high doses, an alternative metabolic pathway becomes relevant. nih.gov This involves the conversion of cysteamine to S-methylcysteamine by a thiol-methyltransferase, which is then metabolized to methanethiol (B179389) and acetamide. nih.govresearchgate.net The majority of exogenously supplied cysteamine is rapidly taken up by tissues and metabolized, with a significant portion's fate remaining unaccounted for by established routes. portlandpress.com

Interactions with Nucleic Acids and Structural Proteins

Reversible Binding to Purified DNA and Implications for DNA Stability

Cystamine has been shown to interact with and reversibly bind to purified DNA in vitro. wikipedia.orgnih.govtandfonline.com This interaction is analogous to that of natural polyamines like cadaverine (B124047) and spermidine (B129725). wikipedia.orgtandfonline.com The binding of cystamine to DNA results in a significant increase in the thermal stability of the nucleic acid, as evidenced by elevated transition mid-points during denaturation studies. tandfonline.com

Circular dichroism (CD) studies have revealed a unique property of cystamine's interaction with DNA. While other polyamines like spermine (B22157) and spermidine tend to induce the A-form of DNA, cystamine actively shifts the equilibrium towards the B-form, which is the predominant physiological conformation. nih.gov This ability to bind and stabilize the B-form of DNA may be important for processes like chromatin condensation and stabilization. nih.gov The affinity of cystamine for DNA is dependent on the ionic strength of the environment; as ionic strength increases, the stabilizing effect of cystamine on DNA decreases. tandfonline.com This binding capability is also thought to contribute to the radioprotective effects observed when DNA is treated with cystamine. wikipedia.orgnih.gov

| Compound | Interaction with DNA | Effect on DNA Conformation | Source |

| Cystamine | Reversible binding, increases thermal stability | Shifts equilibrium towards B-form | wikipedia.orgnih.govtandfonline.com |

| Spermine | Binds to DNA | Induces A-form | nih.gov |

| Spermidine | Binds to DNA | Induces A-form | nih.gov |

| Putrescine | No particular activity | No particular activity | nih.gov |

| Cadaverine | Binds to DNA | No particular activity | wikipedia.orgtandfonline.com |

Interactions with Nucleoproteins Leading to Precipitation

Cystamine has been observed to interact with and bind to nucleoproteins. wikipedia.org This binding can lead to the precipitation of the nucleoprotein complexes. wikipedia.org The interaction is analogous to the way polyamines like spermidine and cadaverine interact with DNA. wikipedia.org This affinity for DNA and the subsequent precipitation of nucleoproteins are considered to play a role in some of the biological activities of cystamine. wikipedia.org The binding of cystamine to DNA results in nucleic acid structures that are more stable than unbound nucleic acids. wikipedia.org The general mechanism for the precipitation of nucleoproteins often involves altering the balance of interactions between the protein, the solvent (water), and other molecules, leading to aggregation and precipitation. sigmaaldrich.comwou.eduumb.edu.pl

Modulation of Microtubule Assembly and Tubulin Polymerization Dynamics

This compound demonstrates a significant, concentration-dependent influence on the assembly of microtubules, which are crucial components of the cytoskeleton formed from tubulin protein subunits. wikipedia.orgnih.gov

At lower concentrations, cystamine acts as an inhibitor of microtubule formation, effectively functioning as an anti-microtubule agent. wikipedia.org However, at higher concentrations, it induces an atypical form of tubulin polymerization. wikipedia.orgnih.gov Research on bovine brain tubulin has shown that cystamine can covalently bind to tubulin, with as many as five cystamine molecules attaching to a single tubulin molecule, which leads to the aggregation of tubulin. wikipedia.org

The interaction is complex and involves the sulfhydryl groups of tubulin. Studies have indicated that millimolar concentrations of cystamine inhibit normal microtubule assembly and promote an abnormal polymerization process. nih.gov This abnormal polymerization is temperature-dependent and does not occur in the cold. nih.gov The process requires the reaction of cystamine with two specific sulfhydryl groups on the tubulin molecule that become accessible at 37°C. nih.govnih.gov Additionally, cystamine can react with approximately three other sulfhydryl groups at 0°C without causing polymerization. nih.gov This specific interaction with tubulin's sulfhydryl groups suggests that cystamine might mimic an endogenous regulatory molecule that controls microtubule assembly through sulfhydryl oxidation. nih.gov

The dynamic nature of microtubules, characterized by phases of growth, shortening, and pause, is essential for their cellular functions. researchgate.netbiologists.com Various agents can modulate these dynamics. mdpi.comembopress.org The interaction of cystamine with tubulin places it among the compounds that can alter these critical cellular processes by directly affecting the polymerization of tubulin subunits. wikipedia.orgnih.gov

Table 1: Effects of Cystamine on Tubulin and Microtubule Assembly

| Concentration | Effect on Microtubule Assembly | Molecular Interaction |

| Low | Inhibition of microtubule formation (Anti-microtubule activity) wikipedia.org | Interferes with normal microtubule assembly. wikipedia.org |

| High | Induction of abnormal tubulin polymerization wikipedia.orgnih.gov | Covalent binding of up to five cystamine molecules to tubulin, leading to aggregation. wikipedia.org Reaction with specific temperature-dependent sulfhydryl groups. nih.gov |

This table summarizes the concentration-dependent effects of cystamine on microtubule dynamics based on available research findings.

Impact on Heat Shock Protein (HSP) Expression

Heat shock proteins (HSPs) are a family of proteins that act as molecular chaperones, playing a critical role in maintaining cellular protein homeostasis, especially in response to stress conditions like heat, oxidative stress, and exposure to toxins. frontiersin.orgmdpi.commedchemexpress.com

Research has indicated that cystamine can influence the expression of certain heat shock proteins. Specifically, studies have explored its effects on DNAJB2 (also known as HSJ1), a member of the HSP40 family. In fibroblasts from a patient with a DNAJB2 mutation, treatment with cystamine was shown to increase the levels of DNAJB2. nih.gov A 48-hour pretreatment with 150 μM of cystamine resulted in elevated DNAJB2 levels in both control and the patient's fibroblasts, suggesting a potential role for cystamine in modulating the cellular stress response. nih.gov

Furthermore, the related sulfhydryl agent, cysteamine, has been shown to induce the expression of several HSPs in astrocytes, including HSP27, HSP90, and heme oxygenase-1 (HO-1), at both the protein and mRNA levels. nih.gov This induction of HSPs by cysteamine precedes other cellular changes, supporting the hypothesis that the cellular stress response is a key part of the mechanism of action for such compounds. nih.gov While this research was conducted with cysteamine, the chemical similarity and metabolic relationship between cystamine and cysteamine suggest that their effects on HSP expression may be related.

Table 2: Research Findings on Cystamine and Heat Shock Protein Expression

| Study Focus | Cell Type | Heat Shock Protein(s) Affected | Observed Effect |

| DNAJB2 Mutation Study | Human Fibroblasts | DNAJB2 (HSJ1) | Cystamine (150 μM) increased DNAJB2 levels in both control and mutant cells. nih.gov |

| Cysteamine Study | Primary Astrocytes | HSP27, HSP90, HO-1 | Cysteamine treatment increased the expression of HSP27, HSP90, and HO-1 at protein and mRNA levels. nih.gov |

| Cysteamine Study | C6 Glioma Cells | HSP27, HSP90, HO-1 | C6 glioma cells, which constitutively express these HSPs at low levels, showed no further induction by cysteamine. nih.gov |

This table outlines key research findings regarding the impact of cystamine and the related compound cysteamine on the expression of various heat shock proteins.

Cellular and Subcellular Interactions of Cystamine Hydrochloride

Lysosomal Function and Cystine Metabolism Regulation

Cystamine (B1669676) hydrochloride's most well-documented cellular interaction involves its role in regulating cystine metabolism, particularly within lysosomes. Its active form, cysteamine (B1669678), directly addresses the molecular defect in the lysosomal storage disorder, cystinosis.

Under physiological conditions, cystamine is rapidly converted to two molecules of its active form, cysteamine. acs.org The primary mechanism of cysteamine involves a multi-step process to clear cystine that has accumulated within cellular lysosomes due to a defective transporter protein called cystinosin. drugbank.compatsnap.com

The process unfolds as follows:

Lysosomal Entry : Cysteamine enters the lysosome. cystinosis.org The precise transporter responsible for this entry has not yet been identified. cystinosis.org

Thiol-Disulfide Exchange : Once inside the lysosome, cysteamine, which is an aminothiol (B82208), participates in a thiol-disulfide interchange reaction with the disulfide bond in cystine. acs.orgdrugbank.comcystinosis.org

Formation of Exportable Products : This reaction breaks down cystine into cysteine and a mixed disulfide, cysteine-cysteamine. drugbank.compatsnap.comfda.gov

Lysosomal Egress : Both cysteine and the cysteine-cysteamine mixed disulfide are capable of exiting the lysosome through specific membrane transporters. cystinosis.orgfda.gov Cysteine can leave via the cysteine transporter, while the mixed disulfide is thought to exit through a cationic amino-acid transporter, which also remains to be definitively identified. cystinosis.org

This mechanism effectively bypasses the faulty cystinosin transporter, reducing the lysosomal cystine load and preventing the damaging crystallization that characterizes cystinosis. acs.orgpatsnap.com

Table 1: Key Molecules in Lysosomal Cystine Depletion by Cysteamine

| Molecule | Role in the Depletion Process |

|---|---|

| Cystamine | The prodrug form that is converted to the active agent, cysteamine. acs.org |

| Cysteamine | The active aminothiol that enters the lysosome and reacts with cystine. drugbank.comcystinosis.org |

| Cystine | The accumulated substrate within the lysosome that is targeted for depletion. patsnap.com |

| Cysteine | A product of the reaction that can exit the lysosome via its specific transporter. cystinosis.org |

| Cysteine-cysteamine mixed disulfide | The second product of the reaction that can exit the lysosome via a cationic amino acid transporter. cystinosis.orgfda.gov |

Beyond its direct cystine-depleting action, cysteamine has a significant impact on the cellular redox state, which is often compromised in lysosomal storage models like cystinosis. cystinosis.orgresearchgate.net Research using a proximal tubular epithelial cell model from cystinotic patients demonstrated that while these cells had a less negative glutathione (B108866) redox status, treatment with cysteamine helped to normalize it. researchgate.net

The key finding is that cysteamine administration increases the intracellular levels of glutathione (GSH), a critical antioxidant. cystinosis.orgresearchgate.netselleckchem.com This increase in total glutathione helps restore the cellular GSH redox status in cystinotic cells. researchgate.netresearchgate.net This restoration of redox homeostasis is considered a positive secondary effect of the treatment, suggesting a potential role for cysteamine as an antioxidant in conditions associated with enhanced oxidative stress. researchgate.net

Cellular Apoptosis and Proliferation Pathways

Cystamine hydrochloride's influence extends to the fundamental cellular processes of apoptosis (programmed cell death) and proliferation, particularly in the context of disease.

Studies on cystinotic cells have shown increased rates of apoptosis. cystinosis.orgselleckchem.com This elevated apoptosis is believed to be a consequence of the increased activity of two key signaling proteins: caspase-3 and protein kinase Cε (PKCε). cystinosis.orgselleckchem.commedchemexpress.com Caspase-3 is a critical executioner caspase in the apoptotic pathway. Cysteamine administration has been found to counteract this effect, mitigating the increased rates of apoptosis seen in these cells. cystinosis.orgselleckchem.comtargetmol.comselleck.co.jp

The effect of cysteamine on cell survival and death has been investigated in various cancer cell lines, particularly in combination with chemotherapeutic agents like doxorubicin (B1662922). Research indicates that cysteamine treatment by itself does not significantly influence the survival of cancer cells such as HeLa and B16 lines. selleckchem.comglpbio.com

However, when combined with doxorubicin, cysteamine exerts a dose-dependent effect on doxorubicin-induced cell death in these cells. selleckchem.comglpbio.com More dramatically, in a doxorubicin-resistant breast cancer cell line, the addition of cysteamine to doxorubicin treatment leads to a significant increase in cell death. selleckchem.comglpbio.com This suggests that cysteamine can sensitize certain cancer cells to the cytotoxic effects of conventional chemotherapy drugs. selleckchem.com Doxorubicin is known to induce cell death through mechanisms including the generation of reactive oxygen species (ROS) and DNA damage. iiarjournals.orgnih.gov The ability of cysteamine to modulate the cellular redox state may play a role in its synergistic effect with doxorubicin.

Table 2: Effects of Cysteamine on Cancer Cell Lines

| Cell Line | Cysteamine Treatment Alone | Cysteamine in Combination with Doxorubicin |

|---|---|---|

| HeLa | No significant influence on cell survival. selleckchem.comglpbio.com | Dose-dependent increase in doxorubicin-induced cell death. selleckchem.comglpbio.com |

| B16 | No significant influence on cell survival. selleckchem.comglpbio.com | Dose-dependent increase in doxorubicin-induced cell death. selleckchem.comglpbio.com |

| Doxorubicin-Resistant Breast Cancer | Not specified. | Dramatic increase in cell death. selleckchem.comglpbio.com |

Cellular Permeability and Transport Mechanisms

The ability of a compound to cross biological membranes is fundamental to its cellular activity. Cellular permeation occurs through mechanisms such as passive diffusion and carrier-mediated transport (passive or active). lsu.edu For cystamine and its active form cysteamine, transport across cellular and subcellular membranes is crucial for its function.

Orally administered cysteamine is absorbed from the gastrointestinal tract. drugbank.com It is also known to cross the blood-brain barrier. cystinosis.org As detailed in section 4.1.1, cysteamine must enter the lysosome to perform its cystine-depleting function. While it is known to enter this organelle, the specific transporter facilitating this passage has not been identified and is a subject of ongoing research. cystinosis.org Similarly, the mixed disulfide product, cysteine-cysteamine, exits the lysosome via a transporter believed to be a cationic amino-acid transporter, which also awaits definitive identification. cystinosis.org The transport of molecules across membranes is a highly regulated process, often involving families of transporters like the Solute Carrier (Slc) and ATP-binding cassette (ABC) families. plos.org The precise mechanisms and transporters governing cysteamine's movement into and out of cells and their organelles remain an area for further investigation.

Studies on Intracellular Transport of Cysteamine (derived from Cystamine)

The transport of cysteamine into cells and subsequently into lysosomes is a critical aspect of its mechanism, especially in the context of treating cystinosis, a lysosomal storage disease. nih.govbohrium.comwikipedia.org In cystinosis, a defect in the lysosomal transporter cystinosin leads to the accumulation of cystine within lysosomes. nih.govbohrium.compatsnap.com

Cysteamine enters the lysosome, although the specific transporter responsible for this initial entry remains to be fully elucidated. nih.gov Once inside, it participates in a thiol-disulfide exchange reaction with the accumulated cystine. patsnap.comunicatt.it This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine-cysteamine. wikipedia.orgpatsnap.comunicatt.it These two products can then exit the lysosome via specific transporters. The cysteine-cysteamine mixed disulfide, which structurally resembles the amino acid lysine, is exported from the lysosome by the PQLC2 transporter, a cationic amino acid exporter. nih.govplos.orgpnas.org Cysteine is released through a distinct cysteine transport system. unicatt.it This process effectively depletes the lysosome of the accumulated cystine. bohrium.com

Furthermore, cysteamine can promote the cellular uptake of cysteine by forming mixed disulfides that are transported into the cell via the system L amino acid transporter. oup.com Once inside, the mixed disulfide is reduced, releasing both cysteamine and cysteine, with the latter becoming available for processes like glutathione synthesis. oup.com

Factors Influencing Compound Permeation in Cellular and Tissue Models

The permeation of cysteamine across cellular and tissue barriers is influenced by several factors, most notably pH.

pH-Dependent Permeation : Studies using various cellular and tissue models, including rat intestinal epithelial cells and porcine corneas, have demonstrated that cysteamine uptake and permeation are pH-dependent. researchgate.netresearchgate.nettandfonline.com Permeation is generally favored at a more alkaline or neutral pH (e.g., pH 7.4) compared to an acidic pH (e.g., pH 4.2-5.0). researchgate.netresearchgate.nettandfonline.com This is attributed to the pKa of its amino group; the unprotonated, more neutral form of the molecule at higher pH is presumed to be transported more readily across membranes. researchgate.net

Transport Systems : The uptake of cysteamine by intestinal epithelial cells appears to be mediated by an organic cation transport (OCT) system. researchgate.net This transport can be inhibited by analogs of cysteamine and modulators of OCTs. researchgate.net

Penetration Enhancers : In ex vivo models of corneal tissue, certain compounds can influence cysteamine's permeation. For instance, benzalkonium chloride (BAC) has been shown to significantly enhance trans-corneal diffusion, while EDTA did not have a similar effect. researchgate.net Notably, α-cyclodextrin was found to substantially promote the trans-corneal diffusion of cysteamine. researchgate.net

Redox Environment : As cystamine is readily reduced to cysteamine, the local redox environment is a critical factor. touro.edu Prior to cellular uptake, cysteamine can undergo a thiol-disulfide exchange with extracellular cystine, forming a mixed disulfide that enters cells via amino acid transporters. nih.govtouro.eduportlandpress.com

Table 1: Factors Influencing Cysteamine Permeation

| Factor | Observation in Cellular/Tissue Models | References |

|---|---|---|

| pH | Permeation is enhanced at neutral to alkaline pH (e.g., 7.4) and reduced at acidic pH (e.g., <5.0). | researchgate.netresearchgate.nettandfonline.com |

| Transport Systems | Uptake in intestinal epithelial cells is mediated by the Organic Cation Transporter (OCT) system. | researchgate.net |

| Penetration Enhancers | Benzalkonium chloride and α-cyclodextrin enhance trans-corneal permeation. | researchgate.net |

| Redox State | Forms a mixed disulfide with extracellular cystine, which is then transported into cells via amino acid transporters. | nih.govtouro.eduportlandpress.com |

Modulation of Viral Infection Mechanisms in Cell Culture Systems

Cystamine and its active form, cysteamine, have demonstrated antiviral properties in various in vitro models by interfering with critical steps of the viral life cycle. mdpi.comnih.gov

Antiviral Activity against Viral Variants in In Vitro Models

Cysteamine has shown a broad spectrum of antiviral activity in cell culture systems against several viruses, including variants of SARS-CoV-2 and Human Immunodeficiency Virus (HIV). nih.govbiorxiv.orgbiorxiv.org

SARS-CoV-2 : Research has demonstrated that cysteamine hydrochloride effectively inhibits the infection of multiple SARS-CoV-2 variants, including the wild type, Alpha, Beta, Gamma, Delta, Lambda, and Omicron strains. biorxiv.orgbiorxiv.orgresearchgate.net This inhibition is observed in highly permissible cell lines like Vero-TMPRSS2 and Calu-3 cells. mdpi.combiorxiv.orgbiorxiv.org Studies have shown a significant reduction in the virus-induced cytopathic effect (CPE) and a decrease in the production of new viral particles. unicatt.itmdpi.comresearchgate.net Interestingly, some research indicates that cysteamine may be more effective at inhibiting the Omicron variant compared to the Delta or wild-type strains. unicatt.itresearchgate.net

Human Immunodeficiency Virus (HIV) : Cystamine and cysteamine have been shown to inhibit the replication of HIV-1 in vitro. mdpi.comnih.govbiorxiv.org This activity is observed in both acutely and chronically infected human lymphocytes and macrophages. nih.gov Treatment with cystamine can lead to a significant decrease in the production of HIV-p24 antigen and can completely abolish the generation of infectious viral particles. nih.gov

Table 2: In Vitro Antiviral Activity of Cysteamine

| Virus (Variant) | Cell Line Model | Observed Effect | References |

|---|---|---|---|

| SARS-CoV-2 (Wild Type, Alpha, Beta, Gamma, Delta, Lambda, Omicron) | Vero-TMPRSS2, Vero E6, Calu-3 | Inhibition of infection, reduction of cytopathic effect (CPE), decreased viral production. | unicatt.itmdpi.combiorxiv.orgbiorxiv.orgresearchgate.net |

| HIV-1 | Human lymphocytes and macrophages | Suppression of viral replication, reduced p24 antigen production, inhibition of infectious particle formation. | mdpi.comnih.govbiorxiv.org |

Investigation of Inhibition Mechanisms on Virus-Target Cell Binding

The primary antiviral mechanism of cysteamine appears to be the disruption of viral entry into host cells, specifically by interfering with the binding of viral surface proteins to cellular receptors. biorxiv.orgbiorxiv.orgnih.gov

Mechanism against SARS-CoV-2 : The antiviral activity of cysteamine against SARS-CoV-2 is thought to occur during the early stages of infection. biorxiv.org The viral spike (S) protein is crucial for entry and contains numerous disulfide bonds that are essential for maintaining its correct three-dimensional structure. biorxiv.orgbiorxiv.org It is hypothesized that cysteamine, a reducing agent, breaks some of these disulfide bonds within the S protein's receptor-binding domain (RBD). biorxiv.orgbiorxiv.orgnih.gov This alteration in conformation is believed to disable or inhibit the binding of the S1 protein to the ACE2 receptor on the surface of target cells, thereby preventing viral entry. biorxiv.orgbiorxiv.orgnih.gov In vitro experiments have confirmed that pre-incubation of the virus with cysteamine significantly reduces the binding of the S1 protein to Vero-TMPRSS2 cells. nih.gov

Mechanism against HIV-1 : A similar mechanism has been proposed for HIV-1. The viral envelope protein gp120, which is essential for the virus binding to the CD4 receptor on lymphocytes, also contains multiple disulfide bonds. biorxiv.orgbiorxiv.org Cysteamine is thought to reduce these bonds, altering the structure of gp120 and impeding its ability to bind to CD4, thus inhibiting viral entry and subsequent infection. biorxiv.orgbiorxiv.org Beyond inhibiting entry, cystamine has also been observed to interfere with the proper assembly of HIV virions in chronically infected cells and to inhibit the formation of proviral DNA in acutely infected cells. nih.gov

Pharmacological Investigations of Cystamine Hydrochloride in Preclinical Models

Neurobiological Effects in Animal Models

Analysis of Neuroprotective Effects in Murine Models of Neurodegenerative Disorders

Cystamine (B1669676) hydrochloride has demonstrated significant neuroprotective properties in various murine models of neurodegenerative diseases, most notably Huntington's disease (HD) and Parkinson's disease (PD). frontiersin.orgpatsnap.com In transgenic mouse models of HD, such as the R6/2 line, treatment with cystamine has been shown to extend survival, improve motor performance, and delay the onset of neuropathological markers. jneurosci.orgnih.gov One of the key mechanisms initially attributed to this neuroprotection was the inhibition of transglutaminase, an enzyme implicated in the formation of protein aggregates characteristic of HD. jneurosci.orgnih.gov Studies have shown that cystamine treatment reduces the levels of mutant huntingtin aggregates in the brains of these mice. jneurosci.org

In the context of Parkinson's disease, cystamine has been shown to ameliorate the neurotoxic effects in models induced by agents like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). frontiersin.org Research indicates that cystamine can mitigate mitochondrial dysfunction and oxidative stress in these PD models. frontiersin.org Furthermore, some studies have reported that cystamine can halt and even reverse the neurodegenerative process in rodent models of PD. nih.govresearchgate.net

Beyond its role as a transglutaminase inhibitor, cystamine is believed to exert its neuroprotective effects through multiple mechanisms. jci.org These include the inhibition of caspase-3 activity, an enzyme involved in apoptosis, and the increase of intracellular glutathione (B108866) levels, a key antioxidant. jci.orgcaymanchem.com The compound's ability to cross the blood-brain barrier makes it a viable candidate for targeting central nervous system pathologies. frontiersin.orgresearchgate.net

Table 1: Summary of Neuroprotective Effects of Cystamine in Murine Models

| Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Huntington's Disease | R6/2 Transgenic Mice | Extended survival, improved motor performance, delayed neuropathology, reduced mutant huntingtin aggregates. | jneurosci.orgnih.gov |

| Parkinson's Disease | MPTP-induced Mice | Ameliorated mitochondrial dysfunction and oxidative stress, increased tyrosine hydroxylase and BDNF levels. | frontiersin.org |

| Parkinson's Disease | 6-OHDA-induced Rats | Prevented neurodegeneration and reversed motor impairments. | nih.gov |

| Amyotrophic Lateral Sclerosis | G93A SOD1 Mice | Reduced SOD1 oligomers and microglial activation, delayed disease progression. | frontiersin.org |

Influence on Brain-Derived Neurotrophic Factor (BDNF) Levels and Associated Signaling Pathways

A significant aspect of cystamine's neuroprotective action involves its ability to modulate Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and plasticity. frontiersin.orgresearchgate.net Multiple studies have reported that cystamine administration leads to increased levels of BDNF in the brains of animal models of Huntington's and Parkinson's diseases. frontiersin.orgjci.orgresearchgate.netrndsystems.com

In HD mouse models, the neuroprotective effects of cystamine have been directly linked to its capacity to elevate BDNF levels. jci.org This increase in BDNF is thought to stimulate the secretory pathway through the formation of clathrin-coated vesicles, a process that can be hindered by the overexpression of transglutaminase. jci.orgnih.gov By increasing BDNF secretion, cystamine helps to counteract the neuronal dysfunction and death characteristic of HD. jci.org

Similarly, in a mouse model of Parkinson's disease induced by MPTP, the neuroprotective action of cystamine was associated with an upregulation of BDNF in the substantia nigra, a brain region severely affected in PD. researchgate.net Further research in a mouse model of stroke has also shown that cystamine treatment significantly increases BDNF levels and the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), leading to enhanced neuronal survival and plasticity. nih.gov This suggests that the BDNF/TrkB signaling pathway is a key mediator of cystamine's neuroprotective effects. nih.gov Some studies, however, have not found significant changes in BDNF levels following cystamine treatment, suggesting the complexity of its mechanism of action. plos.org

Impact on Dopaminergic Neuron Survival and Neurotransmitter Systems in Experimental Mice

Cystamine hydrochloride has been shown to have a complex and sometimes contradictory impact on dopaminergic neurons and neurotransmitter systems in experimental mice. mdpi.com Some studies report a neuroprotective role, where cystamine treatment increases the levels of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, in models of Parkinson's disease. frontiersin.orgpreprints.org In a 6-hydroxydopamine (6-OHDA) lesion model of PD, cystamine was found to not only prevent the loss of dopaminergic neurons but also to promote restorative processes, including neurite arborization of remaining neurons. nih.gov Furthermore, cystamine has been shown to modulate dopamine release; for instance, it can inhibit the increased dopamine release induced by amphetamine in the striatum of rats. frontiersin.orgabmole.com

Conversely, other research presents a neurotoxic profile for this compound. One study found that its administration in mice led to a significant reduction in the number of TH-positive dopaminergic neurons in the substantia nigra and the olfactory bulb. mdpi.compreprints.orgnih.gov This loss of dopaminergic neurons is a hallmark of Parkinson's disease. mdpi.com The same study reported that cysteamine (B1669678), the reduced form of cystamine, has been shown to interfere with dopamine, a neurotransmitter crucial for motor, olfactory, and cognitive functions. mdpi.comnih.gov These conflicting findings suggest that the effects of cystamine on the dopaminergic system may be dose-dependent or influenced by the specific experimental model and conditions. mdpi.compreprints.org

Characterization of Behavioral and Olfactory Impairments in Rodent Models

The administration of this compound has been associated with both improvements and impairments in behavioral and olfactory functions in rodent models, reflecting its complex neurobiological effects. In models of Huntington's disease, cystamine treatment has been shown to significantly improve motor performance on tasks like the rotarod test. jneurosci.orgnih.gov

In contrast, studies using this compound to model gastrointestinal disorders have reported significant impairments in motor balance and coordination. mdpi.com In these models, mice treated with this compound showed reduced performance in behavioral tests such as the pole test, beam-walking test, and rotarod test. mdpi.comnih.govresearchgate.net These motor deficits were accompanied by pronounced reductions in odor discrimination abilities, as assessed by the buried-food test. mdpi.comnih.govresearchgate.net The olfactory deficits are particularly relevant as olfactory dysfunction is a common non-motor symptom in neurodegenerative disorders like Parkinson's disease. mdpi.com The observed impairments are linked to the reduction of dopaminergic neurons in the olfactory bulb. mdpi.comnih.gov

Furthermore, some studies have indicated that this compound administration can lead to cognitive impairments. mdpi.com However, other research in a mouse model of Rett syndrome, which is associated with decreased BDNF levels, showed that treatment with cysteamine (the reduced form of cystamine) improved lifespan and motor function. frontiersin.org

Table 2: Behavioral and Olfactory Effects of this compound in Rodent Models

| Model | Behavioral Test | Observed Effect | Reference |

|---|---|---|---|

| Huntington's Disease (R6/2 mice) | Rotarod | Improved motor performance | jneurosci.orgnih.gov |

| Gastrointestinal Disorder Model (mice) | Pole Test, Beam-Walking Test, Rotarod Test | Impaired motor balance and coordination | mdpi.comnih.gov |

| Gastrointestinal Disorder Model (mice) | Buried-Food Test | Reduced odor discrimination | mdpi.comnih.govresearchgate.net |

| Gastrointestinal Disorder Model (mice) | Y-maze Test | Cognitive impairments | mdpi.comnih.gov |

Studies on the Gut-Brain Axis Modulation in Gastrointestinal Disorder Models

This compound is a well-established agent for inducing duodenal ulcers in rodent models, making it a valuable tool for studying the gut-brain axis. mdpi.comnih.gov The administration of this compound leads to hypersecretion of gastric acid and gastrin, resulting in inflammation of the gastrointestinal tract. mdpi.com This gut inflammation can, in turn, affect brain function and behavior.

Research has shown that the gastrointestinal disorder induced by this compound in mice can lead to significant neurobiological impairments that mirror symptoms of Parkinson's disease, including motor deficits and dopaminergic neuronal loss. mdpi.com This suggests a strong link between gut pathology and central nervous system dysfunction. Furthermore, this compound-induced ulceration can disrupt the gut-brain axis, contributing to behavioral abnormalities such as anxiety. mdpi.com Studies have shown that this compound administration can induce an anxiety-like phenotype in experimental animals, which correlates with reduced neuronal density and increased microglial activation in the hippocampus. mdpi.com Interestingly, treatment with omeprazole, a proton pump inhibitor, was found to mitigate the anxiety-related behaviors in this mouse model of GI disorder. nih.gov

The ability of cystamine to cross the blood-brain barrier further complicates the interpretation of its effects on the gut-brain axis, as it can directly influence the central nervous system in addition to its peripheral effects on the gut. mdpi.com

Modulation of Inflammatory and Immune Responses in Animal Systems

This compound has demonstrated notable modulatory effects on inflammatory and immune responses in various animal models. Its anti-inflammatory properties are a key aspect of its therapeutic potential. researchgate.net In a rat model of inflammatory bowel disease, cystamine was shown to reduce inflammation. caymanchem.com Similarly, in a study on broiler chickens challenged with Clostridium perfringens, dietary cysteamine hydrochloride protected against inflammation and mucosal barrier disruption. nih.gov

The anti-inflammatory effects of cystamine are thought to be mediated, in part, by its ability to increase intracellular levels of cysteine and glutathione, which have antioxidant properties. researchgate.net By mitigating oxidative stress, cystamine can help to dampen the inflammatory cascade. researchgate.net In a mouse model of amyotrophic lateral sclerosis (ALS), cystamine treatment was found to reduce microglial activation, a key component of the neuroinflammatory response in the central nervous system. frontiersin.org

Furthermore, research has explored the anti-inflammatory effects of novel cystamine-derived compounds. For example, new ibuprofen-cystamine salts have been synthesized and shown to be effective in reducing inflammatory responses induced by lipopolysaccharide in macrophage cells. nih.gov In a mouse model of atherosclerosis, cysteamine treatment reduced the expression of proinflammatory cytokines and chemokines in the liver, suggesting a systemic anti-inflammatory effect. ahajournals.org

Assessment of Anti-inflammatory Effects in Rodent Models of Inflammatory Bowel Disease

Cystamine has been investigated for its potential therapeutic effects in rodent models of inflammatory bowel disease (IBD). In a study utilizing a rat model where colitis was induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), cystamine demonstrated a significant anti-inflammatory effect. researchgate.netnih.gov The administration of cystamine to the TNBS-treated rats resulted in a markedly less severe form of colitis. researchgate.netnih.gov

This amelioration of disease severity was quantified through both macroscopic and microscopic scoring of the colon. researchgate.netnih.gov The TNBS group treated with cystamine showed significantly lower inflammation scores compared to the untreated TNBS group. researchgate.netnih.gov The beneficial effects of cystamine were associated with a reduction in key inflammatory mediators. Specifically, treatment led to a decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov

Furthermore, the mechanism of action appears to be linked to the inhibition of transglutaminase type 2 (TG2), an enzyme implicated in inflammatory pathways. researchgate.netnih.gov The study observed that the anti-inflammatory effects of cystamine were accompanied by a decrease in TG activity and TG2 expression in the colonic tissue. researchgate.netnih.gov These findings present the first evidence that cystamine can reduce the severity of experimentally induced colitis in a rat model, suggesting its potential as a therapeutic agent for IBD. researchgate.netnih.gov

Table 1: Effect of Cystamine on Colitis Severity and Inflammatory Markers in TNBS-Induced IBD Rat Model

| Parameter | TNBS Group (Untreated) | TNBS-Cystamine Group | P-value |

|---|---|---|---|

| Macroscopic Score | 3.28 ± 0.95 | 0.43 ± 0.78 | <0.05 |

| Microscopic Score | 19.25 ± 6.04 | 6.62 ± 12.01 | <0.05 |

| TG Activity | Significantly Increased | Decreased vs. TNBS | <0.05 |

| TNF-α Levels | Significantly Increased | Decreased vs. TNBS | <0.05 |

| IL-6 Levels | Significantly Increased | Decreased vs. TNBS | <0.05 |

Data derived from a study on a rat model of IBD. researchgate.netnih.gov

Impact on Immune Function and Intestinal Barrier in Animal Nutrition Studies

In the field of animal nutrition, cysteamine hydrochloride (CSH), often in a coated form to ensure stability and targeted release, has been studied for its positive effects on gut health and immunity, particularly in livestock facing challenges such as weaning stress or pathogenic exposure.

Studies in weaned pigs have shown that dietary supplementation with coated cysteamine can bolster immune function and the integrity of the intestinal barrier. nih.gov For instance, in pigs challenged with diquat (B7796111) to induce oxidative stress, cysteamine supplementation enhanced the levels of immunoglobulins, such as IgG, and improved intestinal barrier function. nih.gov This was evidenced by an increasing trend in villus height and the expression of tight junction proteins like zonula occludens-1 (ZO-1) and Occludin in the jejunum. nih.gov

Similarly, in broiler chickens, dietary CSH has been shown to protect against the negative effects of pathogens like Clostridium perfringens. researchgate.netnih.gov Chickens challenged with C. perfringens experienced disruption of the intestinal mucosal barrier, but CSH supplementation helped to counteract this by upregulating the expression of genes related to the cytoskeleton and tight junctions, including claudin-1 and zona occludens protein-2. researchgate.net The supplementation also led to a decrease in serum inflammatory markers like IL-1β, IL-6, and TNF-α, which were elevated by the bacterial challenge. researchgate.netnih.gov Furthermore, research in broilers indicates that CSH can enhance antibody production, contributing to improved mucosal immune responses. mdpi.com

Table 2: Effects of Cysteamine Hydrochloride (CSH) on Intestinal and Immune Parameters in Broilers Challenged with Clostridium perfringens

| Parameter | Challenged Control (PC) | PC + CSH Supplementation | Outcome |

|---|---|---|---|

| Serum IL-1β | Increased | Decreased | Linear decrease with dose nih.gov |

| Serum IL-6 | Increased | Decreased | nih.gov |

| Serum TNF-α | Increased | Decreased | Linear & Quadratic decrease with dose nih.gov |